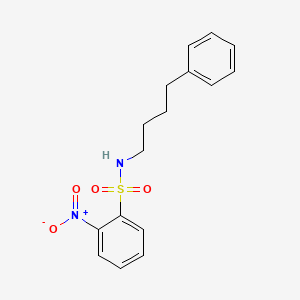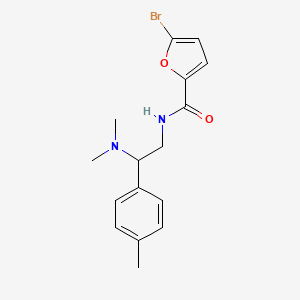
5-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Potential Antitumor Activity
- Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which share structural similarities with the compound , have demonstrated significant in vivo antitumor activity. This activity is attributed to the electron-withdrawing substituents that ensure the acridine chromophore remains uncharged at physiological pH, enabling it to distribute more efficiently and exhibit antileukemic activity (Denny et al., 1987).
Antiprotozoal Agents
- Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which are structurally related, have shown potent antiprotozoal activity. These compounds demonstrate strong DNA affinities and have exhibited significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, pointing towards their potential application in treating protozoal infections (Ismail et al., 2004).
Synthetic Chemistry Applications
- Palladium-catalyzed direct heteroarylations of heteroaromatics using esters as blocking groups have been explored, facilitating the synthesis of biheteroaryls in high yields. This synthetic approach, leveraging substrates similar to the one , underscores the compound's utility in organic synthesis and material science (Fu et al., 2012).
- Functionalized N-(4-Bromophenyl)furan-2-carboxamides have been synthesized via Suzuki-Miyaura cross-coupling, displaying significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This suggests potential applications in developing new antibacterial agents (Siddiqa et al., 2022).
properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-4-6-12(7-5-11)13(19(2)3)10-18-16(20)14-8-9-15(17)21-14/h4-9,13H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZXROBRVKYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2658084.png)
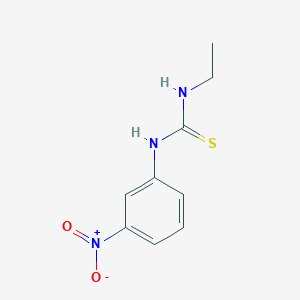

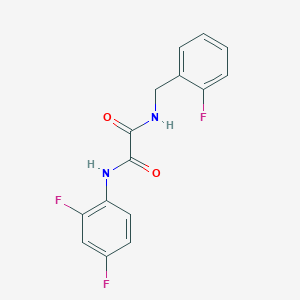
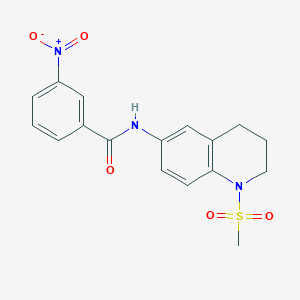

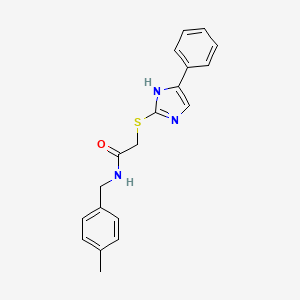

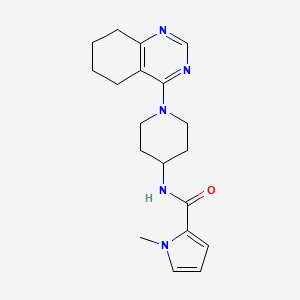
![[(4E,6E,9S,10E,12S,13R,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/no-structure.png)


